2-Chloro-N-(2-cyano-benzyl)-N-methyl-acetamide
Overview
Description
2-Chloro-N-(2-cyano-benzyl)-N-methyl-acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a cyano group, and a benzyl group attached to the nitrogen atom of the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-cyano-benzyl)-N-methyl-acetamide typically involves the reaction of 2-chloroacetamide with 2-cyano-benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide or acetonitrile under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability. The use of high-purity starting materials and advanced purification techniques, such as high-performance liquid chromatography, ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-cyano-benzyl)-N-methyl-acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogenation catalysts.
Hydrolysis: The acetamide moiety can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Reduction: Lithium aluminum hydride in tetrahydrofuran or hydrogen gas with a palladium on carbon catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions under reflux conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted acetamides with various functional groups.
Reduction: Formation of 2-amino-N-(2-cyano-benzyl)-N-methyl-acetamide.
Hydrolysis: Formation of 2-chloroacetic acid and 2-cyano-benzylamine.
Scientific Research Applications
2-Chloro-N-(2-cyano-benzyl)-N-methyl-acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-cyano-benzyl)-N-methyl-acetamide involves its interaction with specific molecular targets and pathways. The chloro and cyano groups are key functional groups that contribute to its reactivity and biological activity. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-cyano-benzyl)-N-ethyl-acetamide
- 2-Chloro-N-(2-iodo-benzyl)-N-isopropyl-acetamide
- 2-Chloro-N-(2-cyano-benzyl)-N-cyclopropyl-acetamide
Uniqueness
2-Chloro-N-(2-cyano-benzyl)-N-methyl-acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-N-[(2-cyanophenyl)methyl]-N-methylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-14(11(15)6-12)8-10-5-3-2-4-9(10)7-13/h2-5H,6,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDQWVNZHULRND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1C#N)C(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001203904 | |
Record name | Acetamide, 2-chloro-N-[(2-cyanophenyl)methyl]-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001203904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353986-26-1 | |
Record name | Acetamide, 2-chloro-N-[(2-cyanophenyl)methyl]-N-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353986-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, 2-chloro-N-[(2-cyanophenyl)methyl]-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001203904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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